molecular formula C9H13FN2O2S B8420320 2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B8420320
M. Wt: 232.28 g/mol
InChI Key: UHDHWOXRBRJTDM-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13FN2O2S and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c1-12(2)15(13,14)9-5-8(10)4-3-7(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

UHDHWOXRBRJTDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of intermediate 47, 2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide, (660 mg, 2.6 mmol) in tetrahydrofuran (10 mL) and water (2 mL) was added triphenylphosphine (740 mg, 2.8 mmol), and the mixture stirred under nitrogen for 1 hr. The tetrahydrofuran was evaporated in vacuo and a mixture of the residue and 6N HCl (3 mL) in MeOH (5 mL) was heated at 80° C. for 20 hrs. This was washed with CH2Cl2, and the aqueous phase basified with dilute NH4OH and extracted with CH2Cl2. The organic extract was dried (Na2SO4), filtered and concentrated to provide 210 mg (0.91 mmol, Yield 35%) of the title compound; 1H NMR (500 MHz, CDCl3) δ ppm: 2.84 (6H, s) 4.10 (2H, s) 7.23–7.29 (1H, m) 7.53–7.60 (2H, m); LC/MS m/z 233 (M+H).
[Compound]
Name
intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

A mixture of 2-(azidomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide (3.57 g, 13.8 mmol) and 5% palladium on carbon (0.89 g, 25% w/w) in absolute ethanol (100 mL) was stirred under a balloon of hydrogen gas for one hour. The reaction was filtered through a small pack of celite and the filtrate was concentrated in vacuo to a yellow oil. The crude material was purified by preparative HPLC. (Gilson semi preparative HPLC system using a Waters Delta pak column (3(10×40 mm I.D.)cartridges, C18, 15 μm pore size) eluting with 5-95% acetonitrile/water (0.1% TFA) at 30 ml/min) to afford the desired product as a white solid.
Name
2-(azidomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide (660 mg, 2.6 mmol) in tetrahydrofuran (10 mL) and water (2 mL) was added triphenylphosphine (740 mg, 2.8 mmol), and the mixture stirred under nitrogen for 1 hr. The tetrahydrofuran was evaporated in vacuo and a mixture of the residue and 6N HCl (3 mL) in MeOH (5 mL) was heated at 80° C. for 20 hrs. This was washed with CH2Cl2, and the aqueous phase made basic with dilute NH4OH then extracted with CH2Cl2. The organic extract was dried (Na2SO4), filtered and concentrated to provide 210 mg (0.91 mmol, Yield 35%) of the title compound; 1H NMR (500 MHz, CDCl3) δ ppm: 2.84 (6H, s) 4.10 (2H, s) 7.23-7.29 (1H, m) 7.53-7.60 (2H, m); LC/MS m/z 233 (M+H).
Name
2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
35%

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